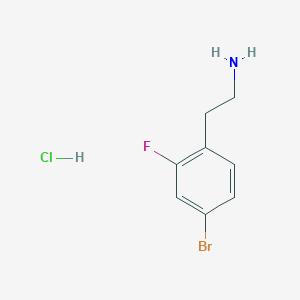

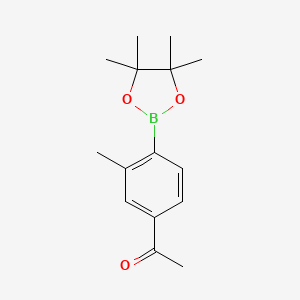

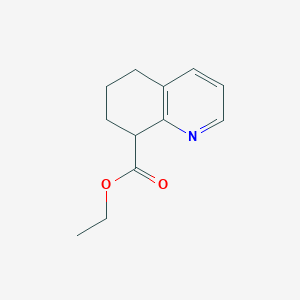

![molecular formula C13H15BrO3 B1374473 4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid CAS No. 1338494-92-0](/img/structure/B1374473.png)

4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid

Vue d'ensemble

Description

“4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid” is an organic compound with the CAS Number: 1338494-92-0 . It has a molecular weight of 299.16 . The IUPAC name for this compound is 4-(4-bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for “4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid” is 1S/C13H15BrO3/c14-11-3-1-10 (2-4-11)9-13 (12 (15)16)5-7-17-8-6-13/h1-4H,5-9H2, (H,15,16) .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid” include its molecular weight (299.16), and its IUPAC name (4-(4-bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid) .Applications De Recherche Scientifique

Application in Drug Design and Synthesis

- Summary of the Application: This compound has been used in the design and synthesis of novel compounds, which include an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These novel compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .

- Methods of Application or Experimental Procedures: The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .

- Results or Outcomes: The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus . In silico studies were also performed concerning the potential antimicrobial effect and toxicity . The results revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

Application in Organic Synthesis

- Summary of the Application: Carboxylic acids, including “4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid”, are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers .

- Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the specific synthesis or reaction being performed. Typically, these involve various organic reactions such as substitution, elimination, oxidation, coupling, etc .

- Results or Outcomes: The outcomes of these applications can also vary widely, but generally involve the production of new organic compounds with potential applications in various fields .

Application in Nanotechnology

- Summary of the Application: Carboxylic acids are used in nanotechnology for the modification of the surface of metallic nanoparticles and nanostructures such as carbon nanotubes and graphene .

- Methods of Application or Experimental Procedures: This typically involves the use of carboxylic acids as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

- Results or Outcomes: The result is improved dispersion and incorporation of these nanoparticles or nanostructures, which can enhance their performance in various applications .

Application in Polymer Chemistry

- Summary of the Application: Carboxylic acids are used in the area of polymers as monomers, additives, catalysts, etc .

- Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the specific polymer synthesis or reaction being performed .

- Results or Outcomes: The outcomes of these applications can also vary widely, but generally involve the production of new polymers with potential applications in various fields .

Application in Heterocyclic Compound Synthesis

- Summary of the Application: This compound has been used in the generation and synthesis of different heterocycles such as benzofuranone, pyridine, pyridazine, pyrazolo-pyridazine, and thiadiazolo-pyrimidine .

- Methods of Application or Experimental Procedures: The synthesis involves the treatment of 3-(4-bromobenzoyl)prop-2-enoic acid with various reagents under specific conditions .

- Results or Outcomes: The outcomes of these applications involve the production of new heterocyclic compounds with potential applications in various fields .

Application in Antimicrobial and Anticancer Drug Design

- Summary of the Application: Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents .

- Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the specific synthesis or reaction being performed .

- Results or Outcomes: The outcomes of these applications can also vary widely, but generally involve the production of new organic compounds with potential applications in various fields .

Application in LC–MS Derivatization

- Summary of the Application: A new derivatization reagent, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), has been developed for LC–MS derivatization of aldehydes and carboxylic acids .

- Methods of Application or Experimental Procedures: Derivatization can be achieved under mild conditions . By changing the secondary reagent, 4-APEBA is also applicable to the selective derivatization of carboxylic acids .

- Results or Outcomes: The result is improved detection and screening of unknown aldehydes .

Safety And Hazards

Propriétés

IUPAC Name |

4-[(4-bromophenyl)methyl]oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCDJCVOJBNCHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001171894 | |

| Record name | 2H-Pyran-4-carboxylic acid, 4-[(4-bromophenyl)methyl]tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001171894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid | |

CAS RN |

1338494-92-0 | |

| Record name | 2H-Pyran-4-carboxylic acid, 4-[(4-bromophenyl)methyl]tetrahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338494-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran-4-carboxylic acid, 4-[(4-bromophenyl)methyl]tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001171894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

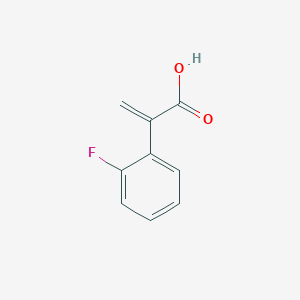

![Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1374393.png)

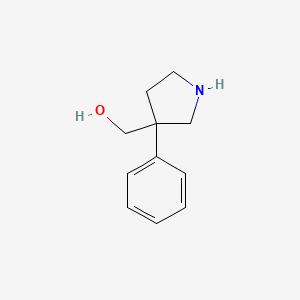

![3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1374394.png)

![6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1374406.png)

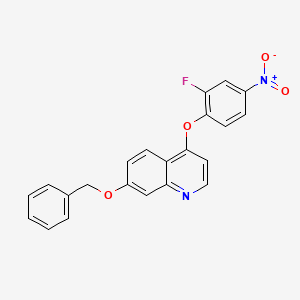

![7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1374410.png)